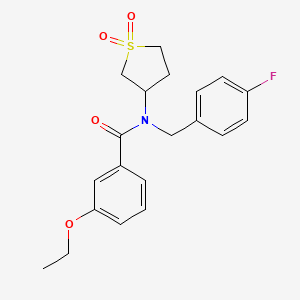![molecular formula C19H25Cl2NO3 B5509826 1-({3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)-2-propanol hydrochloride](/img/structure/B5509826.png)
1-({3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)-2-propanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The asymmetric synthesis of related compounds involves complex multistep processes, including reductions, derivatizations, and the establishment of stereochemistry. For instance, the synthesis of metoprolol's diastereomeric metabolites involves a multistep process yielding a mixture of diastereomers with defined absolute configurations, highlighting the intricacies involved in synthesizing such complex molecules (Shetty & Nelson, 1988).
Molecular Structure Analysis
Crystal structure analysis provides insights into the arrangement and disorder within molecules, elucidating the interactions and bonding that define their stability and reactivity. For example, the structure of a 2-(2-hydroxyphenyl)-1,3-bis(4-methoxybenzyl)-1,3-diazinan-5-ol exhibits disorder in certain groups, influencing its chemical behavior and interactions (Rivera, Ríos-Motta, & Bolte, 2022).
Chemical Reactions and Properties
Understanding the chemical reactions and properties of compounds involves studying their reactivity, stability, and transformations under various conditions. For example, the oxidative debenzylation of 4-methoxy-α-methylbenzyl esters highlights the selective cleavage of protective groups, which is essential for functional group transformations in complex organic syntheses (Yoo, Kim, & Kyu, 1990).
Physical Properties Analysis
The physical properties of a compound, such as solubility, melting point, and crystal structure, are crucial for its application and handling. These properties are often determined through spectroscopic and diffractometric studies, providing detailed information on the molecular and crystal structure of the compound. For instance, the study of polymorphism in certain pharmaceutical compounds reveals how different crystalline forms can exhibit similar yet distinguishable physical properties (Vogt, Williams, Johnson, & Copley, 2013).
Applications De Recherche Scientifique
Oxidative Debenzylation and Protecting Group Strategies
- Oxidative Debenzylation of 4-Methoxy-α-Methylbenzyl Esters : Introduced a new protecting group for carboxylic acids, showcasing a method where 4-methoxy-α-methyl benzyl esters, obtained from coupling 4-methoxy-α-methylbenzyl alcohol with corresponding acids, were hydrolyzed using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). This process is compatible with several functional groups vulnerable to the reductive debenzylation reaction, highlighting a potential area of application for similar complex molecules in synthetic organic chemistry (Yoo et al., 1990).
Photochemical and Photophysical Properties
- Zinc Phthalocyanine Derivatives for Photodynamic Therapy : Described the synthesis and characterization of new zinc phthalocyanine derivatives that possess good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These properties make them potential candidates for Type II photosensitizers in cancer treatment through photodynamic therapy, an area where the compound could theoretically find application, given its complex structure that may interact with light or biological systems in a similar manner (Pişkin et al., 2020).
Chemoselective Deprotection
- Chemoselective Cleavage of p-Methoxybenzyl and 2-Naphthylmethyl Ethers : Presented a new, fast, mild, and chemoselective deprotection method to cleave p-methoxybenzyl and 2-naphthylmethyl ethers using catalytic amounts of hydrochloric acid. This study offers insights into selective chemical transformations, potentially relevant for the manipulation or synthesis of complex molecules like the one (Volbeda et al., 2015).
Propriétés
IUPAC Name |
1-[[3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methylamino]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClNO3.ClH/c1-13-4-6-15(7-5-13)12-24-19-17(20)8-16(9-18(19)23-3)11-21-10-14(2)22;/h4-9,14,21-22H,10-12H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJWLGIOOPKUEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)CNCC(C)O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[3-Chloro-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methylamino]propan-2-ol;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4aS*,7aR*)-1-(2-biphenylylmethyl)-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5509774.png)
![N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-4-methylbenzohydrazide](/img/structure/B5509775.png)

![2-{3-[4-(2-methoxyphenyl)-1-piperidinyl]-3-oxopropyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5509782.png)
![(3aR*,9bR*)-2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5509793.png)
![2-[2-(1,1,2,2-tetrafluoroethyl)-2-imidazolidinyl]-1-(2-thienyl)ethanone](/img/structure/B5509795.png)
![1,3-dimethyl-5-[(3-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5509801.png)
![2-{[(2-tert-butyl-4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5509809.png)
![3-{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-2-pyrrolidinyl}-5-methylisoxazole](/img/structure/B5509817.png)
![2-[2-(4-methoxyphenyl)-2-oxoethyl]-6-(2-thienyl)-3(2H)-pyridazinone](/img/structure/B5509823.png)

![2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5509829.png)